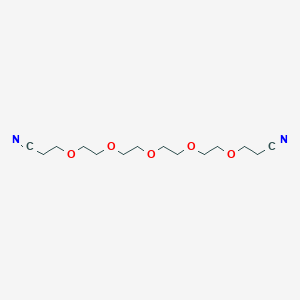
Bis-Cyano-PEG5
Vue d'ensemble
Description
Bis-Cyano-PEG5, also known as 4,7,10,13,16-pentaoxanonadecanedinitrile, is a compound that belongs to the family of polyethylene glycol derivatives. It is characterized by the presence of two cyano groups at either end of a polyethylene glycol chain consisting of five ethylene glycol units. This compound is known for its high solubility in water and its ability to form stable conjugates with various biomolecules, making it a valuable tool in chemical and biological research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis-Cyano-PEG5 typically involves the reaction of polyethylene glycol with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable base such as sodium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process begins with the preparation of the polyethylene glycol precursor, which is then reacted with cyanogen bromide in the presence of a base. The reaction mixture is continuously monitored and controlled to maintain optimal conditions, and the product is isolated and purified using advanced separation techniques such as high-performance liquid chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Bis-Cyano-PEG5 undergoes various chemical reactions, including:
Substitution Reactions: The cyano groups can be substituted with other functional groups such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The polyethylene glycol chain can undergo oxidation to form aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Amino-PEG5 derivatives, thiol-PEG5 derivatives.
Reduction Reactions: Amino-PEG5.
Oxidation Reactions: Aldehyde-PEG5, carboxylic acid-PEG5.
Applications De Recherche Scientifique
Bis-Cyano-PEG5 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various polyethylene glycol derivatives and as a linker for the conjugation of biomolecules.
Biology: It is used in the modification of proteins and peptides to improve their solubility and stability. It is also used in the preparation of bioconjugates for targeted drug delivery.
Medicine: It is used in the development of polyethylene glycolylated drugs, which have improved pharmacokinetic properties and reduced immunogenicity.
Mécanisme D'action
The mechanism of action of Bis-Cyano-PEG5 involves its ability to form stable conjugates with various biomolecules through the cyano groups. The cyano groups can react with nucleophiles such as amines or thiols to form covalent bonds, leading to the formation of stable conjugates. These conjugates can then interact with specific molecular targets and pathways, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Bis-Succinimide Ester-Activated PEG5: This compound is similar to Bis-Cyano-PEG5 but contains succinimide ester groups instead of cyano groups.
Bis-Maleimide-PEG5: This compound contains maleimide groups and is used for the conjugation of thiol-containing biomolecules.
Bis-Azide-PEG5: This compound contains azide groups and is used in click chemistry for the conjugation of alkyne-containing biomolecules.
Uniqueness of this compound: this compound is unique due to its cyano groups, which provide a versatile platform for the conjugation of various biomolecules. The cyano groups can undergo a wide range of chemical reactions, making this compound a valuable tool in chemical and biological research .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-(2-cyanoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5/c15-3-1-5-17-7-9-19-11-13-21-14-12-20-10-8-18-6-2-4-16/h1-2,5-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKLWARHCXXPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCC#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



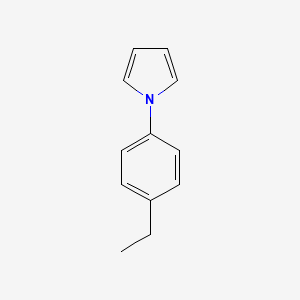
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3041841.png)
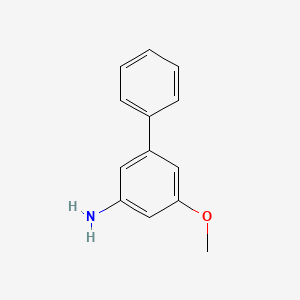
![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)

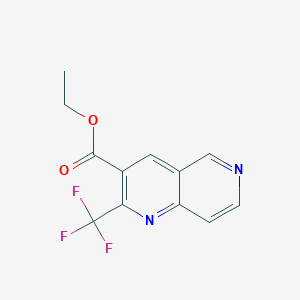
![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)oxy]thiophene-2-carboxylate](/img/structure/B3041850.png)

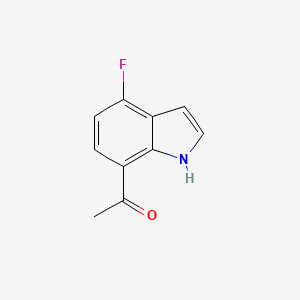
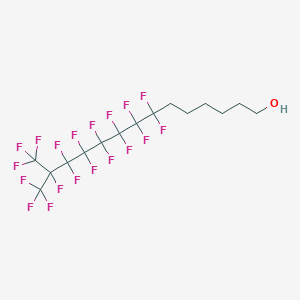
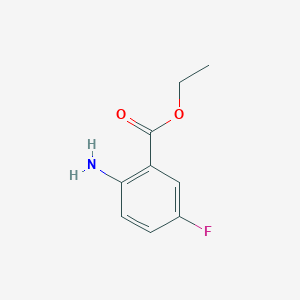

![4-methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3041857.png)
